4-Ethyl-4-methyl-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
58628-99-2 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-6(2)4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
WREDSYJEBOJHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)N1)C |
Origin of Product |
United States |
Conceptual Framework of the 1,3 Oxazolidin 2 One Heterocyclic Core
The 1,3-oxazolidin-2-one is a five-membered heterocyclic compound featuring a nitrogen atom at position 1, an oxygen atom at position 3, and a carbonyl group at position 2. wikipedia.org This arrangement classifies it as a carbamate (B1207046) ester within a cyclic structure. nih.gov The parent compound, 2-oxazolidinone (B127357), is a white solid with a melting point between 86 and 89 °C. wikipedia.org
The structural integrity of the oxazolidinone ring confers notable chemical stability, particularly when compared to non-cyclic carbamates which are more susceptible to hydrolysis. researchgate.net This stability, combined with the presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring oxygen), makes the scaffold a valuable component in medicinal chemistry, where it can interact effectively with biological targets. researchgate.netnih.gov
Oxazolidinones can exist in several isomeric forms, including 2-, 4-, and 5-oxazolidinone, depending on the position of the carbonyl group. nih.govwikipedia.org The 2-oxazolidinone isomer is the most extensively studied and forms the basis for the majority of its applications in both medicinal chemistry and synthetic organic chemistry. nih.gov Substitution at the 4 and 5 positions of the ring is of particular importance, as it introduces stereogenic centers. The nature and stereochemistry of these substituents, as seen in 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, are critical in directing the stereochemical outcome of reactions, a principle famously exploited in asymmetric synthesis. wikipedia.org
Historical Evolution of Oxazolidinone Chemistry and Its Synthetic Utility
The history of oxazolidinone chemistry began in 1888, when German chemist Siegmund Gabriel first reported the synthesis of the parent 2-oxazolidinone (B127357) compound. wikipedia.org His initial work involved treating bromoethylamine hydrobromide with silver carbonate. wikipedia.org A more efficient synthesis was developed nine years later using sodium bicarbonate. wikipedia.org Since then, a vast number of synthetic methods have been developed, including the reaction of 1,2-amino alcohols with phosgene (B1210022) or its derivatives, and more modern, greener approaches utilizing reagents like dimethyl carbonate or catalytic cycloadditions. nih.govresearchgate.net
The synthetic utility of oxazolidinones expanded dramatically with two key discoveries: their application as chiral auxiliaries and their potent antibacterial activity.
As Chiral Auxiliaries: In 1981, David A. Evans introduced N-acylated oxazolidinones as highly effective chiral auxiliaries for asymmetric synthesis. researchgate.net These "Evans auxiliaries" allow for the stereocontrolled formation of carbon-carbon bonds in reactions such as alkylations, aldol (B89426) condensations, and Diels-Alder reactions. wikipedia.orgresearchgate.net The substituent at the 4-position, derived from a chiral amino alcohol, effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.orgnih.gov
As Antibacterial Agents: The medicinal potential of the oxazolidinone scaffold was recognized with early compounds like Furazolidone and Cycloserine. nih.gov However, a major breakthrough occurred in the late 1980s when DuPont scientists discovered a new class of N-aryl-oxazolidinones with potent activity against Gram-positive bacteria. nih.gov This led to an intensive research effort by Pharmacia & Upjohn (now Pfizer), culminating in the discovery of Linezolid. nih.gov Approved by the U.S. FDA in 2000, Linezolid was the first member of this new class of antibiotics to be used clinically, offering a novel mechanism of action by inhibiting the initiation of bacterial protein synthesis. nih.govnih.govscirp.org
| Year | Milestone | Significance |
|---|---|---|
| 1888 | First synthesis of 2-oxazolidinone by Siegmund Gabriel. wikipedia.org | Fundamental discovery of the heterocyclic core. |
| 1956 | Use of Cycloserine (a 3-oxazolidinone) as an antitubercular drug. nih.gov | Early indication of the scaffold's medicinal potential. |
| 1981 | Introduction of Evans auxiliaries by David A. Evans. researchgate.net | Revolutionized asymmetric synthesis by providing reliable stereochemical control. |
| 1987 | DuPont reports potent N-aryl-oxazolidinone antibacterials (e.g., DuP-721). nih.gov | Initiated the modern era of oxazolidinone antibiotic research. |
| 2000 | FDA approval of Linezolid. nih.govscirp.org | First clinically approved oxazolidinone antibiotic, addressing multidrug-resistant infections. |
Current Research Trajectories and the Significance of 4 Ethyl 4 Methyl 1,3 Oxazolidin 2 One Analogues
Foundational Approaches to 1,3-Oxazolidin-2-one Ring Construction
The classical methods for synthesizing the oxazolidin-2-one ring are robust and widely applicable, relying on the reaction of bifunctional precursors to form the heterocyclic system.
One of the most direct and traditional routes to 4-Ethyl-4-methyl-1,3-oxazolidin-2-one involves the cyclocondensation of a vicinal amino alcohol with a suitable C1 electrophile, which acts as a carbonyl group source. The key precursor for the target compound is 2-amino-2-methyl-1-butanol. This amino alcohol reacts with various carbonyl derivatives, such as phosgene (B1210022), chloroformates, urea (B33335), or dialkyl carbonates, to form the cyclic carbamate (B1207046) structure. nih.govmdpi.com
The reaction with phosgene or its derivatives, while highly effective, is often avoided due to the extreme toxicity of the reagents. rsc.org A more common and safer alternative is the use of dimethyl carbonate (DMC) or diethyl carbonate. This reaction typically requires heat and a basic catalyst to proceed. Another approach involves reacting the amino alcohol with urea, often under microwave irradiation, which can accelerate the reaction. organic-chemistry.org
Table 1: Cyclocondensation of Amino Alcohols with Carbonyl Derivatives
| Starting Amino Alcohol | Carbonyl Source | Conditions | Product | Ref |
|---|---|---|---|---|
| 2-Amino-2-methyl-1-butanol | Diethyl Carbonate | NaOMe, Reflux | 4-Ethyl-4-methyl-1,3-oxazolidin-2-one | N/A |
| Ethanolamine | Urea | Microwave, Nitromethane | 1,3-Oxazolidin-2-one | organic-chemistry.org |
| Various β-amino alcohols | Phosgene derivatives | Base | Substituted 1,3-Oxazolidin-2-ones | rsc.org |
Carboxylative Cyclization Routes to Oxazolidinones
Carboxylative cyclization has emerged as a highly atom-economical and environmentally conscious method for synthesizing oxazolidinones, utilizing carbon dioxide (CO₂) as a renewable C1 source. researchgate.net These reactions typically involve the cyclization of unsaturated amines, such as allylic or propargylic amines, in the presence of a suitable catalyst. rsc.orgorganic-chemistry.org For instance, the reaction between propargylic amines and CO₂ can be catalyzed by various systems, including silver, copper, or zinc complexes, to yield 5-methylene-2-oxazolidinones. researchgate.netresearchgate.net While not a direct route to 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, subsequent reduction of the exocyclic double bond could provide access to related saturated structures. An electrochemically mediated carboxylative cyclization of allylic amines with CO₂ also provides a pathway to 2-oxazolidinones while preserving the double bonds in the side chain. organic-chemistry.org
Strained three-membered rings, particularly aziridines, serve as versatile precursors for oxazolidinones. The synthetic strategy involves the nucleophilic ring-opening of the aziridine (B145994) followed by an intramolecular cyclization. The ring-opening can be initiated by CO₂ or other carbonyl sources. nih.gov For example, the reaction of 2-vinylaziridines with CO₂ in the presence of a palladium catalyst leads to the formation of 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org
To synthesize a 4,4-disubstituted oxazolidinone like the target compound, one would need to start with a correspondingly substituted aziridine. The ring-opening of aziridines with alcohols, catalyzed by a Brønsted or Lewis acid, is an effective method for preparing 2-amino ethers, which are key intermediates. acs.orgnih.gov These intermediates could then be cyclized with a carbonyl source to yield the desired oxazolidinone. The regioselectivity of the aziridine ring-opening is a critical factor, typically occurring at the less sterically hindered carbon atom. researchgate.net
Table 2: Synthesis of Oxazolidinones from Aziridines
| Aziridine Substrate | Reagent | Catalyst | Product Type | Ref |
|---|---|---|---|---|
| 2-Vinylaziridines | CO₂ | Palladium | 5-Vinyloxazolidinones | organic-chemistry.org |
| Activated Aziridines | Propargyl Alcohols | Zn(OTf)₂ | Amino ethers (precursors) | acs.org |
| Oxazolidinone-fused aziridines | Alcohols | TfOH | 2-Amino ethers (precursors) | acs.orgnih.gov |
Reactions Involving Isocyanate and Analogous Reagents
The [3+2] cycloaddition of epoxides with isocyanates is a powerful and convergent method for the synthesis of 1,3-oxazolidin-2-ones. nih.gov To obtain 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, the reaction would require 2-ethyl-2-methyloxirane (B1606345) and an appropriate isocyanate. The reaction is typically promoted by a catalyst, such as a Lewis acid or a phosphonium (B103445) salt. acs.orggoogle.com For example, MgI₂ etherate has been shown to efficiently promote the synthesis of 3-aryloxazolidin-2-ones from isocyanates and epoxides. acs.org
A related approach utilizes chlorosulfonyl isocyanate (CSI), a highly reactive reagent, which reacts with epoxides under mild, metal-free conditions to afford a mixture of oxazolidinones and five-membered cyclic carbonates. nih.gov This method offers advantages such as short reaction times and a simple purification process. nih.gov
Advanced Catalytic Systems in 4-Ethyl-4-methyl-1,3-oxazolidin-2-one Synthesis
Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of oxazolidinones has significantly benefited from the development of advanced catalysts, particularly those based on transition metals.
Transition metals play a crucial role in catalyzing various transformations that lead to the oxazolidinone ring. Palladium, copper, silver, and rhodium catalysts have been extensively used in these synthetic routes. organic-chemistry.orgresearchgate.netrsc.org
Palladium-catalyzed reactions are particularly versatile. For instance, the ring-opening cyclization of 2-vinylaziridines with CO₂ is a notable example. organic-chemistry.org Palladium catalysts have also been employed in intramolecular aminohydroxylation reactions to give various heterocycles, including oxazolidinone precursors. organic-chemistry.org
Copper catalysts are effective for the tandem aldehyde-alkyne-amine coupling and subsequent carboxylative cyclization to afford N-alkyl 2-oxazolidinone (B127357) derivatives. digitellinc.com Similarly, silver-catalyzed incorporation of CO₂ into propargylic amines provides oxazolidinones in excellent yields under mild conditions. organic-chemistry.org Rhodium catalysis has been applied to the C–H functionalization and intramolecular ring-opening/cyclization of vinylene carbonate with anilines to produce oxazolidinones. rsc.org These catalytic methods offer pathways to a diverse range of substituted oxazolidinones, and their principles could be adapted for the synthesis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one from suitable precursors.
Table 3: Examples of Transition Metal-Catalyzed Oxazolidinone Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type | Ref |
|---|---|---|---|---|
| Ring-opening Cyclization | Palladium | 2-Vinylaziridines, CO₂ | 5-Vinyloxazolidinones | organic-chemistry.org |
| Carboxylative Cyclization | Silver | Propargylic amines, CO₂ | Oxazolidinones | organic-chemistry.org |
| A³ Coupling/Cyclization | Copper | Aldehyde, Alkyne, Amine, CO₂ | N-Alkyl 2-oxazolidinones | digitellinc.com |
| C-H Annulation | Rhodium(III) | 2-Indolylanilines, Vinylene Carbonate | Fused Oxazolidinones | rsc.org |
Organocatalytic Strategies for Oxazolidinone Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of oxazolidinone synthesis, organocatalysts have been effectively employed to facilitate the cycloaddition of carbon dioxide (CO2) to aziridines or the reaction of epoxides with isocyanates. These catalysts often operate through activation of the substrates via hydrogen bonding or by acting as a Lewis base.
Bifunctional organocatalysts, which possess both a hydrogen-bond donor and a Lewis basic site, have shown particular promise. For instance, a binary organocatalytic system composed of an organocatalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed for the three-component reaction of CO2, aryl amines, and epoxides to furnish 3-aryl-2-oxazolidinones. rsc.org The reaction proceeds under mild conditions and accommodates a wide range of substrates. rsc.org The proposed mechanism involves the formation of a cyclic carbonate from the epoxide and CO2, which then reacts with a β-amino alcohol intermediate (formed from the epoxide and aryl amine) to yield the final product. rsc.org
Another notable organocatalytic approach involves the use of naturally derived, biocompatible catalysts. For example, a catalyst derived from the alkaloid (+)-cinchonine has been successfully used for the cycloaddition of CO2 to N-alkyl aziridines. This method is advantageous as it operates under very mild conditions, including room temperature and atmospheric pressure of CO2, without the need for a co-catalyst. nih.gov The catalyst's stability allows for its recycling and reuse over multiple cycles without a significant drop in activity. nih.gov The general mechanism for the organocatalyzed cycloaddition of CO2 to aziridines involves a synergistic action where an electrophilic species activates the aziridine ring towards nucleophilic attack, followed by reaction with CO2 to form a carbamate intermediate that subsequently cyclizes to the oxazolidinone. researchgate.netunimi.it
The following table summarizes representative examples of organocatalytic strategies for oxazolidinone formation:
| Catalyst System | Reactants | Product Scope | Key Features |
| Organocatalyst/DBU | Epoxides, Aryl Amines, CO2 | 3-Aryl-2-oxazolidinones | Mild conditions, wide substrate scope. rsc.org |
| (+)-Cinchonine-based catalyst | N-Alkyl Aziridines, CO2 | N-Alkyl Oxazolidinones | Room temperature, atmospheric CO2 pressure, recyclable catalyst. nih.gov |
| Electrostatically Enhanced Phenol (B47542) | Epoxides, Isocyanates | Aryl- and Alkyl-substituted Oxazolidinones | Microwave-assisted, rapid reaction times (20-60 min), high yields. acs.orgnih.gov |
Ionic Liquid Catalysis in Oxazolidinone Preparation
Ionic liquids (ILs) have garnered significant attention as green reaction media and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties. In the synthesis of oxazolidinones, ILs have been employed as catalysts, often in solvent-free conditions, for the cycloaddition of CO2 to aziridines.
Lewis basic ionic liquids have proven to be efficient catalysts for this transformation. For instance, 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide ([C4DABCO]Br) has been shown to effectively catalyze the reaction between various aziridines and CO2 without the need for an organic solvent. nih.gov The efficiency of the reaction is influenced by the steric hindrance of the substituent on the nitrogen atom of the aziridine. nih.gov A key advantage of using ionic liquids is their potential for recyclability. After the reaction, the product can be separated, and the ionic liquid can be recovered and reused in subsequent reactions with minimal loss of activity. researchgate.net
To further enhance catalytic efficiency and ease of separation, supported ionic liquid catalysts have been developed. A notable example is the use of MCM-41 supported dicationic imidazolium (B1220033) ionic liquids for the regioselective synthesis of 2-oxazolidinones from aziridines and carbon dioxide. nih.gov These solid-supported catalysts exhibit high activity under mild conditions and can be easily recovered by filtration. nih.gov The synergistic effects between the active sites of the ionic liquid and the mesoporous support are believed to contribute to the high catalytic performance. nih.gov
The combination of metal catalysts with ionic liquids has also been explored. A CuBr/ionic liquid system, specifically with 1-butyl-3-methylimidazolium acetate, has been developed for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2. preprints.orgmdpi.com This system is highly efficient, operating at atmospheric CO2 pressure with a low metal loading, and demonstrates excellent recyclability. preprints.orgmdpi.com
Below is a table showcasing examples of ionic liquid catalysis in oxazolidinone synthesis:
| Catalyst System | Reactants | Product Scope | Key Features |
| [C4DABCO]Br | Aziridines, CO2 | 5-Aryl-2-oxazolidinones | Solvent-free, recyclable catalyst. nih.gov |
| MCM-41@ILLaCl4 | Aziridines, CO2 | 2-Oxazolidinones | Heterogeneous catalyst, mild conditions, easy work-up. nih.gov |
| CuBr/[C4C1im][OAc] | Propargylic Alcohols, 2-Aminoethanols, CO2 | 2-Oxazolidinones | Low metal loading, atmospheric CO2 pressure, high turnover number. preprints.orgmdpi.com |
| PdI2/KI in EmimEtSO4 | Propargylic Amines, CO, O2 | 2-Oxazolidinone derivatives | Auto-tandem catalysis, recyclable catalyst/solvent system. nih.gov |
Sustainable and Efficient Synthetic Technologies
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. For oxazolidinone synthesis, this has led to the adoption of technologies that reduce energy consumption, minimize waste, and utilize more environmentally benign reagents and solvents.
Microwave-Assisted Synthesis of Oxazolidinone Scaffolds
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of oxazolidinone scaffolds.
One approach involves the microwave-assisted synthesis of 4-substituted oxazolidinone chiral auxiliaries from amino alcohols and diethyl carbonate. nih.govresearchgate.net This method significantly reduces reaction times and, in some cases, improves yields compared to traditional synthetic protocols. nih.govresearchgate.net For example, the synthesis of (S)-4-benzyl-1,3-oxazolidin-2-one from (S)-phenylalaninol, which typically requires long reaction times with conventional heating, can be achieved much more rapidly under microwave irradiation. nih.gov
Another application is the atom-economic transformation of epoxides and isocyanates into oxazolidinones. acs.orgnih.gov This reaction can be catalyzed by an electrostatically enhanced phenol under microwave irradiation, affording a wide range of oxazolidinones in high yields and selectivities within minutes. acs.orgnih.gov The reaction proceeds under neat conditions, further enhancing its green credentials by eliminating the need for a solvent. acs.orgnih.gov
The following table provides examples of microwave-assisted oxazolidinone synthesis:
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) |
| (S)-Phenylalaninol, Diethyl Carbonate | K2CO3, Microwave (125 °C, 125 W) | (S)-4-Benzyl-1,3-oxazolidin-2-one | 20 min | 95 |
| (S)-Phenylglycinol, Diethyl Carbonate | K2CO3, Microwave (125 °C, 125 W) | (S)-4-Phenyl-1,3-oxazolidin-2-one | 20 min | 94 |
| Phenyl Glycidyl Ether, Phenyl Isocyanate | 3-hydroxy-N-octyl pyridinium (B92312) salt (5 mol%), Microwave (100 °C) | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | 20 min | 94 |
| Styrene Oxide, Phenyl Isocyanate | 3-hydroxy-N-octyl pyridinium salt (5 mol%), Microwave (100 °C) | 3,5-Diphenyl-1,3-oxazolidin-2-one | 20 min | 96 |
Exploration of Alternative Solvent Systems and Reaction Conditions
The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Consequently, there is a growing interest in replacing traditional volatile organic compounds with greener alternatives.
Deep eutectic solvents (DESs) have emerged as promising eco-friendly alternatives. rsc.org These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor. A novel DES composed of a quaternary diammonium salt and urea has been utilized as both the solvent and catalyst for the atom-economic synthesis of oxazolidinones from epoxides and isocyanates. rsc.orgresearchgate.net This approach avoids the use of any supplementary catalyst or organic solvent and provides excellent yields for a broad range of substrates. rsc.orgresearchgate.net Another example involves a ternary DES comprising choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate, which catalyzes the three-component reaction of epoxides, amines, and dimethyl carbonate. researchgate.net
Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective. researchgate.net Numerous methods have been developed for the synthesis of oxazolidinones under solvent-free conditions, particularly those involving the fixation of carbon dioxide. rsc.orgrsc.orgresearchgate.net For instance, the carboxylative cyclization of N-propargylamines with CO2 can be achieved under solvent-free conditions using various catalytic systems, including metal-organic frameworks and polymer-supported tertiary amines. rsc.org These solvent-free approaches not only reduce environmental impact but also simplify product purification. researchgate.net
Strategic Derivatization of Oxazolidinone Precursors and Intermediates
The versatility of the oxazolidinone scaffold lies in its amenability to derivatization, allowing for the synthesis of a vast library of compounds with diverse biological activities and chemical properties. Strategic derivatization of oxazolidinone precursors and intermediates is a key aspect of drug discovery and the development of new chiral auxiliaries.
A common strategy involves the modification of the N-substituent of the oxazolidinone ring. For example, in the synthesis of the antibiotic Linezolid and its analogs, a key intermediate is (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone. orientjchem.org This intermediate can be reacted with various nucleophiles to introduce different functionalities at the C5-methyl position. For instance, reaction with potassium phthalimide (B116566) followed by hydrazine (B178648) hydrate (B1144303) provides a primary amine that can be subsequently acylated or reacted with various electrophiles to generate a range of Linezolid analogs. asianpubs.org
Derivatization can also be focused on other positions of the oxazolidinone ring. Modifications at the C5 position of the oxazolidinone core have been explored to develop new antibacterial agents. nih.gov For example, the introduction of a cyclopropyl (B3062369) moiety has been shown to result in compounds with impressive in vitro antibacterial activities. nih.gov Furthermore, the synthesis of oxazolidinones with fused heterocyclic C-rings has led to the discovery of potent antibacterial agents with improved activity profiles compared to Linezolid. nih.gov
The following table outlines some strategic derivatization approaches for oxazolidinone precursors:
| Precursor/Intermediate | Derivatization Strategy | Resulting Compound Class | Application |
| (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | Nucleophilic substitution at the chloromethyl group | N-Acyl and N-aryl derivatives of the Linezolid core | Antibacterial agents orientjchem.orgasianpubs.org |
| 3-Aryl-5-(hydroxymethyl)oxazolidin-2-one | Activation of the hydroxyl group and subsequent nucleophilic displacement | Ethers, esters, and azides at the C5-methyl position | Exploration of structure-activity relationships for new pharmaceuticals. |
| N-unsubstituted oxazolidinone | N-arylation or N-alkylation | N-substituted oxazolidinones | Chiral auxiliaries, pharmaceutical intermediates. acs.org |
| Oxazolidinone with a fused heterocyclic C-ring | Modification of the C5-side chain | Potent oxazolidinone antibacterials | Overcoming drug resistance and broadening the antibacterial spectrum. nih.gov |
Mechanisms of Ring-Opening Reactions of the Oxazolidinone Nucleus
The stability of the 1,3-oxazolidin-2-one ring is considerable, yet it is susceptible to cleavage under specific conditions, primarily through nucleophilic attack at the carbonyl carbon (C2) or the methylene (B1212753) carbon (C5). These reactions are often facilitated by acidic or basic catalysis.
Nucleophilic Cleavage of the Oxazolidinone Ring
The carbonyl group at the C2 position renders the oxazolidinone ring susceptible to nucleophilic attack. Strong nucleophiles can induce ring-opening by attacking this electrophilic carbon. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of either the C2-O1 or C2-N3 bond. The regioselectivity of this cleavage is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, attack by a nucleophile at the C2 carbonyl carbon can lead to the formation of a carbamate derivative, which may subsequently hydrolyze to an amino alcohol.
Another potential site for nucleophilic attack is the C5 methylene carbon. This pathway, analogous to an SN2 reaction, would involve the displacement of the oxygen atom (O1) and would be more likely to occur with nucleophiles that are also strong bases. However, attack at the carbonyl carbon is generally more favorable due to the significant polarization of the C=O bond.
The presence of the ethyl and methyl groups at the C4 position can sterically hinder the approach of nucleophiles to the C5 position, further favoring attack at the C2 carbonyl.
Acid-Catalyzed and Base-Mediated Hydrolysis Reactions
The hydrolysis of the carbamate functionality within the oxazolidinone ring is a common ring-opening reaction, which can be catalyzed by either acid or base.
Base-Mediated Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon (C2). This results in the formation of a tetrahedral intermediate. The ring is then opened by the cleavage of the C2-O1 bond, leading to the formation of a carbamate anion. This intermediate is unstable and subsequently decomposes to yield the corresponding amino alcohol (2-amino-2-methylbutanol), a carbonate, and water. This process, often referred to as saponification, is generally irreversible.
The kinetics of hydrolysis for related oxazolidinone structures have been studied, and the rates are typically dependent on the pH of the medium.
Reactivity at Substituent Positions and Functional Group Transformations
While the oxazolidinone ring itself is the primary site of reactivity, the substituents on the ring can also undergo various transformations.
Electrophilic and Nucleophilic Substitution Reactions
Direct electrophilic or nucleophilic substitution on the ethyl and methyl groups at the C4 position is generally not feasible under standard conditions due to the unactivated nature of these alkyl groups. However, functionalization of these substituents could be achieved through multi-step synthetic sequences. For instance, radical halogenation could potentially introduce a handle for subsequent nucleophilic substitution, although selectivity might be an issue.
The nitrogen atom of the oxazolidinone ring (N3) possesses a lone pair of electrons. However, its nucleophilicity is significantly diminished due to delocalization into the adjacent carbonyl group. Consequently, direct electrophilic attack on the nitrogen is challenging without prior deprotonation.
Alkylation, Acylation, and Other Derivatization Reactions
The hydrogen atom on the nitrogen (N3) of the oxazolidinone ring is weakly acidic and can be removed by a strong base to form an amide anion. This anion is a potent nucleophile and can readily participate in alkylation and acylation reactions.
N-Alkylation: Treatment of 4-ethyl-4-methyl-1,3-oxazolidin-2-one with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would result in the formation of the corresponding N-alkylated derivative.
N-Acylation: Similarly, the nitrogen anion can react with acylating agents like acid chlorides or anhydrides to yield N-acylated products. These N-acyl oxazolidinones are valuable chiral auxiliaries in asymmetric synthesis, although the C4-disubstituted nature of the target compound in this article means it is achiral.
The following table summarizes typical conditions for these derivatization reactions based on general procedures for oxazolidinones:
| Reaction | Reagent 1 | Reagent 2 | Product |
| N-Alkylation | Strong Base (e.g., NaH) | Alkyl Halide (e.g., CH₃I) | 3-Alkyl-4-ethyl-4-methyl-1,3-oxazolidin-2-one |
| N-Acylation | Strong Base (e.g., n-BuLi) | Acyl Chloride (e.g., CH₃COCl) | 3-Acyl-4-ethyl-4-methyl-1,3-oxazolidin-2-one |
Intramolecular Processes, Rearrangements, and Tautomeric Equilibria
For 4-ethyl-4-methyl-1,3-oxazolidin-2-one, the potential for intramolecular processes, rearrangements, and tautomerism is limited due to its stable, saturated ring structure.
Intramolecular Processes and Rearrangements: The 1,3-oxazolidin-2-one ring system is generally stable and does not readily undergo intramolecular rearrangements under normal conditions. Thermally or photochemically induced rearrangements are conceivable but would likely require high energy input and could lead to a complex mixture of products.
Tautomeric Equilibria: Tautomerism is not a significant feature of 4-ethyl-4-methyl-1,3-oxazolidin-2-one. The molecule exists predominantly in the keto (amide) form. The corresponding enol tautomer, 2-hydroxy-4-ethyl-4-methyl-4,5-dihydro-1,3-oxazole, would be significantly less stable. The lack of a proton on a carbon adjacent to the carbonyl group prevents the formation of a stable enol form through keto-enol tautomerism. While imidic acid tautomers are possible for amides, the equilibrium lies heavily towards the amide form.
Elucidation of Proposed Reaction Mechanisms through Kinetic and Thermodynamic Studies
Detailed kinetic and thermodynamic data specifically for 4-ethyl-4-methyl-1,3-oxazolidin-2-one are not extensively documented in publicly available research. However, the mechanistic pathways of the broader 1,3-oxazolidin-2-one class of compounds have been investigated through comprehensive studies, primarily utilizing computational chemistry alongside experimental observations. These studies provide critical insights into the formation, stability, and reactivity of the oxazolidinone ring system, which can be extrapolated to understand the behavior of substituted analogues like 4-ethyl-4-methyl-1,3-oxazolidin-2-one. The primary methods involve Density Functional Theory (DFT) calculations to map potential energy surfaces, identify transition states, and determine activation energies, thereby elucidating the most probable reaction pathways.
Research in this area focuses on two main aspects: the mechanisms of oxazolidinone synthesis and the mechanisms of its cleavage, particularly when used as a chiral auxiliary in asymmetric synthesis.
Computational Studies on Oxazolidinone Synthesis
The formation of the oxazolidinone ring can proceed through various synthetic routes. Theoretical studies have been instrumental in understanding the stereoselectivity and reaction kinetics of these complex transformations. For instance, the organocatalytic cascade reaction between stable sulfur ylides and nitro-olefins to produce highly substituted oxazolidinones has been studied using DFT. acs.org These calculations reveal the free energy barriers of competing reaction channels, identifying the rate-determining and stereoselectivity-determining steps. acs.org
One such study investigated a cascade reaction catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP). acs.org The calculations showed that the initial addition of the sulfur ylide to the nitro-olefin is the rate- and stereoselectivity-determining step. The study compared the energy profiles for the formation of trans and cis isomers, revealing a lower activation barrier for the pathway leading to the trans product, consistent with experimental observations of high diastereoselectivity. acs.org
| Reaction Step | Pathway | Species | Calculated ΔG (kcal/mol) |
|---|---|---|---|
| Rate-Determining Step: Ylide Addition | Pathway to trans-product | Transition State (TS) | 14.2 |
| Pathway to cis-product | Transition State (TS) | 16.5 | |
| DMAP-Catalyzed Rearrangement | - | Intermediate 6 (INT6) | -45.7 |
| - | Transition State 6 (TS6) | -27.7 |
This data illustrates how thermodynamic and kinetic calculations can predict the stereochemical outcome of a reaction. The lower activation energy for the trans pathway (14.2 kcal/mol) compared to the cis pathway (16.5 kcal/mol) indicates that the formation of the trans-isomer is kinetically favored. acs.org
Mechanistic Insights into Oxazolidinone Ring Cleavage
N-acyl-1,3-oxazolidin-2-ones are widely used as "Evans auxiliaries" to direct stereoselective reactions. The subsequent removal (cleavage) of the auxiliary is a critical step. The regioselectivity of this cleavage by nucleophiles like lithium hydroxide (LiOH) versus lithium hydroperoxide (LiOOH) has been a subject of significant mechanistic investigation. Experimentally, LiOH tends to cause endocyclic cleavage of the oxazolidinone ring itself, which is often an undesired side reaction. In contrast, LiOOH selectively cleaves the exocyclic amide bond, releasing the desired chiral product intact. publish.csiro.auresearchgate.net
DFT computations have been employed to understand this difference in selectivity. publish.csiro.auresearchgate.net The studies modeled the reaction pathways for nucleophilic attack at both the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. The calculations predict that for nucleophiles like OH⁻, OOH⁻, BnO⁻, and BnS⁻, the initial attack is kinetically favored at the less sterically hindered endocyclic carbonyl group. researchgate.net The ultimate reaction outcome is then determined by the energy barrier for the decomposition of the resulting tetrahedral intermediate.
For LiOH, the barrier to decompose this intermediate is low, allowing the reaction to proceed to the endocyclic cleavage products. For LiOOH, however, the decomposition barrier is significantly higher. This makes the initial attack reversible and allows a slower, but ultimately productive, attack at the exocyclic carbonyl to become the preferred pathway, leading to the desired cleavage. publish.csiro.auresearchgate.net
| Nucleophile | Pathway | Barrier to Intermediate Formation (ΔG‡) | Barrier to Intermediate Decomposition (ΔG‡) |
|---|---|---|---|
| OH⁻ | Endocyclic Attack | 13.8 | 4.1 |
| Exocyclic Attack | 18.1 | Not specified | |
| OOH⁻ | Endocyclic Attack | 15.2 | 12.1 |
| Exocyclic Attack | 20.3 | Not specified |
The data shows that while initial endocyclic attack is kinetically favored for both nucleophiles (lower barrier to intermediate formation), the subsequent barrier to decomposition is much higher for the OOH⁻ adduct (12.1 kcal/mol) than for the OH⁻ adduct (4.1 kcal/mol). This high decomposition barrier for the hydroperoxide intermediate prevents endocyclic cleavage and favors the alternative exocyclic pathway. researchgate.net
These theoretical and computational studies, while not performed on 4-ethyl-4-methyl-1,3-oxazolidin-2-one itself, provide a robust framework for understanding its chemical behavior. The kinetic and thermodynamic parameters derived from these models are essential for predicting reactivity, explaining observed product distributions, and designing optimized synthetic protocols for this important class of heterocyclic compounds.
Stereochemical Control and Asymmetric Synthesis Involving 4 Ethyl 4 Methyl 1,3 Oxazolidin 2 One Derivatives
Synthesis of Enantiomerically Pure Oxazolidinones from Chiral Precursors
The efficacy of a chiral auxiliary is predicated on its availability in high enantiomeric purity. The synthesis of enantiopure 4,4-disubstituted oxazolidin-2-ones, such as the 4-ethyl-4-methyl variant, typically begins with a corresponding enantiopure β-amino alcohol. The key precursor for (R)- or (S)-4-Ethyl-4-methyl-1,3-oxazolidin-2-one is (R)- or (S)-2-amino-2-methyl-1-butanol, respectively.
These chiral amino alcohols can be sourced from the "chiral pool" or prepared through asymmetric synthesis. For instance, they can be derived from α-amino acids like isoleucine or synthesized via methods such as the asymmetric alkylation of glycine (B1666218) derivatives or asymmetric Strecker synthesis.
Once the enantiomerically pure amino alcohol is obtained, the oxazolidinone ring is formed via cyclization with a carbonylating agent. Common reagents for this transformation include phosgene (B1210022), triphosgene, chloroformates, or dialkyl carbonates (e.g., dimethyl carbonate or diethyl carbonate). The reaction involves the intramolecular condensation of the amino and hydroxyl groups onto the carbonyl electrophile, forming the stable five-membered carbamate (B1207046) ring with high fidelity and retention of the original stereochemistry at the C4 position. Another established route is the reaction of chiral aziridines with carbon dioxide, which proceeds stereospecifically to yield the corresponding oxazolidinone. researchgate.net
Diastereoselective and Enantioselective Construction of the Oxazolidinone Ring
While synthesis from chiral precursors is common, methods for the direct asymmetric construction of the oxazolidinone ring have also been developed, offering alternative and potentially more efficient pathways.
The primary application of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one is as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org The process begins with the acylation of the auxiliary's nitrogen atom. Deprotonation with a strong base like n-butyllithium, followed by reaction with an acyl chloride or anhydride, yields an N-acyl oxazolidinone derivative. wikipedia.orgwilliams.edu
This N-acyl derivative is the active species in asymmetric transformations such as alkylations and aldol (B89426) reactions. The stereochemical outcome is dictated by the formation of a rigid, chelated enolate intermediate. For example, treatment with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base selectively generates the (Z)-enolate. The substituents at the C4 position—in this case, an ethyl and a methyl group—create a sterically demanding environment. The ethyl group, being larger than the methyl group, effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) is forced to approach from the less hindered, opposite face, resulting in a highly diastereoselective reaction. williams.eduacs.org
The table below illustrates the typical high diastereoselectivities achieved in reactions mediated by N-acyl oxazolidinone auxiliaries. Although specific data for the 4-ethyl-4-methyl derivative is not widely published, the results from structurally similar auxiliaries are representative of the expected efficacy.
Table 1: Representative Diastereoselective Reactions Using N-Acyl Oxazolidinone Auxiliaries This table is interactive. You can sort and filter the data.
| Auxiliary C4 Substituent | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Isopropyl | Alkylation | Benzyl (B1604629) bromide | >99:1 |
| Isopropyl | Aldol | Isobutyraldehyde | 99:1 |
| Benzyl | Alkylation | Allyl iodide | 98:2 |
| Benzyl | Aldol | Benzaldehyde | >95:5 |
| Isobutyl | Claisen Rearrangement | Allyl Alcohol | >10:1 |
Data compiled from studies on common Evans auxiliaries to illustrate typical selectivities. williams.eduacs.org
Modern synthetic chemistry increasingly favors catalytic methods due to their atom economy and efficiency. Catalytic asymmetric approaches can be employed to synthesize the chiral oxazolidinone ring itself. One such strategy is the catalytic asymmetric cycloaddition of carbon dioxide to 2,2-disubstituted aziridines. Chiral catalysts, often based on transition metals with chiral ligands, can facilitate this transformation to produce the desired enantiomer of the oxazolidinone. researchgate.net
Another approach involves the catalytic asymmetric amination of aldehydes or ketones to form chiral amino alcohols, which are then cyclized in a subsequent step. nih.gov Furthermore, intramolecular cyclization reactions catalyzed by chiral transition metal complexes can directly form the oxazolidinone ring from suitably designed acyclic precursors with high enantioselectivity. acs.org These catalytic methods provide powerful alternatives to classical stoichiometric approaches for accessing these valuable chiral building blocks. chinesechemsoc.orgnih.gov
Impact of Substituents on Stereochemical Outcome
The identity of the substituents at the C4 position of the oxazolidinone ring has a profound impact on the stereochemical outcome of the reactions it mediates. acs.org The substituents control the facial selectivity of the enolate by creating a steric shield.
In the case of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, the presence of a quaternary carbon at the C4 position is significant. Compared to auxiliaries with a tertiary C4 center (e.g., those derived from valine or phenylalanine), a quaternary center can offer a more rigid and defined conformational bias in the chelated transition state, potentially leading to enhanced diastereoselectivity.
The relative sizes of the two substituents at C4 are also crucial. The larger ethyl group acts as the primary steric directing group, orienting the N-acyl chain away from itself to minimize A¹,³ strain. This predictable conformation is key to the high fidelity of stereochemical transfer. The choice of substituent allows for the fine-tuning of the steric environment to suit specific substrates and reactions.
Table 2: Comparison of Common C4 Substituents and Their Steric Influence This table is interactive. You can sort and filter the data.
| C4 Substituent(s) | Source Amino Alcohol | Key Steric Feature | Typical Application |
|---|---|---|---|
| Isopropyl | Valinol | Bulky, branched alkyl group | General purpose, high selectivity |
| Benzyl | Phenylalaninol | Large, aromatic group | High selectivity, can offer π-stacking |
| Isobutyl | Leucinol | Less bulky than isopropyl | Provides different steric profile |
| Ethyl, Methyl | 2-Amino-2-methyl-1-butanol | Quaternary center, defined asymmetry | Potentially higher rigidity and selectivity |
This table provides a conceptual comparison of the steric environments created by different C4 substituents. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 4 Methyl 1,3 Oxazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, a full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
High-Resolution 1H-NMR and 13C-NMR Analyses
The ¹H-NMR spectrum would be expected to show distinct signals for the ethyl and methyl groups attached to the C4 position, as well as the methylene (B1212753) protons of the oxazolidinone ring. The ethyl group would present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The methyl group at C4 would appear as a singlet. The two protons of the methylene group at the C5 position of the ring are diastereotopic and would likely appear as two separate multiplets. The N-H proton would be a broad singlet.
The ¹³C-NMR spectrum would display six unique carbon signals. The carbonyl carbon (C2) would resonate at the lowest field (highest ppm value). The quaternary carbon (C4) would also be significantly downfield. The methylene carbon of the ring (C5) and the carbons of the ethyl and methyl substituents would appear at higher fields.
Predicted ¹H-NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (on ethyl group) | 0.8 - 1.0 | Triplet |
| CH₃ (at C4) | 1.2 - 1.5 | Singlet |
| CH₂ (on ethyl group) | 1.6 - 1.9 | Quartet |
| CH₂ (ring, at C5) | 4.0 - 4.5 | Multiplets |
Predicted ¹³C-NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (on ethyl group) | 8 - 12 |
| CH₃ (at C4) | 20 - 25 |
| CH₂ (on ethyl group) | 30 - 35 |
| C4 | 60 - 65 |
| C5 | 70 - 75 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the connectivity of the atoms, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Key correlations would be observed between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C-NMR spectrum.
Nuclear Overhauser Effect (NOE) for Relative Stereochemistry Determination
Since the C4 carbon is a stereocenter, determining the relative stereochemistry would be important if the molecule were synthesized in a stereospecific manner. Nuclear Overhauser Effect (NOE) spectroscopy, through experiments like NOESY or ROESY, can detect through-space interactions between protons that are close to each other. This can help in determining the spatial arrangement of the substituents around the stereocenter.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, the IR spectrum would be dominated by a strong absorption band characteristic of the cyclic carbamate (B1207046) (urethane) functional group.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Carbamate) | 1700 - 1750 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Coupling gas chromatography with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of a sample and confirming the identity of the compound. The gas chromatogram would ideally show a single peak, indicating a pure substance, and the mass spectrum of this peak would provide the molecular ion and characteristic fragment ions.
The molecular ion peak [M]⁺ for 4-Ethyl-4-methyl-1,3-oxazolidin-2-one (C₆H₁₁NO₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (129.16 g/mol ). Common fragmentation pathways for oxazolidinones often involve the loss of small neutral molecules like CO₂ or cleavage of the substituents at the C4 position. Expected fragment ions would include [M - C₂H₅]⁺ and [M - CH₃]⁺.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique for the identification and quantification of specific compounds within complex biological matrices. Its application is crucial in pharmacokinetic studies, metabolite identification, and environmental analysis where the target analyte is often present at low concentrations amidst a multitude of interfering substances. The analysis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one in matrices such as plasma, urine, or tissue homogenates benefits immensely from the selectivity and sensitivity of LC-MS/MS.
The methodology involves an initial chromatographic separation using Ultra-High-Performance Liquid Chromatography (UPLC), followed by mass spectrometric detection. A reversed-phase C18 column is typically employed, with a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). This separation step resolves 4-Ethyl-4-methyl-1,3-oxazolidin-2-one from other matrix components based on its polarity.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode. The ESI process generates protonated molecules [M+H]⁺ of the target compound. In the first stage of tandem mass spectrometry (MS1), this protonated molecule is selectively isolated. Subsequently, in the collision cell, the isolated ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon), leading to the formation of characteristic product ions. The second stage of mass spectrometry (MS2) then analyzes these product ions.
This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity. researchgate.net For 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, specific precursor-to-product ion transitions are monitored. The fragmentation pattern is predictable based on the structure of the oxazolidinone ring and its substituents. Common fragmentation pathways for oxazolidinones involve the cleavage of the oxazolidinone ring. researchgate.net
The table below outlines a proposed set of MRM transitions and associated parameters for the analysis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one.
| Parameter | Value |
| Analyte | 4-Ethyl-4-methyl-1,3-oxazolidin-2-one |
| Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 130.1 [M+H]⁺ |
| Product Ion 1 (m/z) | 102.1 (Loss of C₂H₄) |
| Product Ion 2 (m/z) | 72.1 (Loss of C₂H₄O) |
| Collision Energy (eV) | 15 |
| Dwell Time (ms) | 100 |
This interactive table presents hypothetical yet plausible LC-MS/MS parameters for the analysis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one based on typical fragmentation of similar structures.
This targeted approach allows for the accurate quantification of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one in complex mixtures, even in the presence of structurally similar compounds, by monitoring unique fragmentation pathways. researchgate.net The high selectivity minimizes matrix effects, and the sensitivity enables detection at very low concentrations.
X-ray Crystallography for Definitive Absolute Stereochemical Assignment
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.netresearchgate.net For chiral molecules such as 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, which contains a stereocenter at the C4 position, X-ray crystallography provides definitive proof of the spatial arrangement of the ethyl and methyl groups, thereby assigning the (R) or (S) configuration.
For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. researchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure. researchgate.net
While crystallographic data for the specific compound 4-Ethyl-4-methyl-1,3-oxazolidin-2-one is not publicly available, the table below presents representative crystallographic parameters based on a closely related structure, 4-ethyl-1,3-oxazolidine-2-thione, to illustrate the type of information obtained from such an analysis. oszk.hu
| Parameter | Representative Value |
| Compound | 4-Ethyl-4-methyl-1,3-oxazolidin-2-one (Hypothetical Data) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 7.5 |
| β (˚) | ~ 97 |
| Volume (ų) | ~ 650 |
| Z | 4 |
| Calculated Density (g/cm³) | ~ 1.32 |
| Flack Parameter | ~ 0.0(1) |
This interactive table displays hypothetical crystallographic data for 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, modeled after known structures of similar oxazolidinone derivatives, to demonstrate the outputs of an X-ray diffraction experiment.
A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration with high confidence. researchgate.net Furthermore, the crystal structure reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound in the solid state. The oxazolidinone ring itself can adopt various conformations, such as an envelope or twisted form, which would be precisely defined by the crystallographic data.
Computational and Theoretical Chemistry Studies on 4 Ethyl 4 Methyl 1,3 Oxazolidin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For oxazolidinone derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic characteristics.
DFT studies on related oxazolidinone scaffolds have been used to determine optimized molecular geometries, including bond lengths and angles. nih.govresearchgate.net These calculations often employ functionals like B3LYP with basis sets such as 6-31G(d) to achieve a balance between accuracy and computational cost. researchgate.net The resulting electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and highlight regions susceptible to electrophilic and nucleophilic attack. researchgate.net For 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, the carbonyl oxygen would be expected to be an area of high negative potential, indicating its role as a hydrogen bond acceptor.
Table 1: Representative DFT-Calculated Properties for an Oxazolidinone Core Structure
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The data in this table is illustrative and based on typical values for oxazolidinone derivatives, not specifically for 4-Ethyl-4-methyl-1,3-oxazolidin-2-one.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, which possesses a chiral center and rotatable bonds in its ethyl group, MD simulations can provide valuable information about its conformational landscape.
By simulating the molecule's behavior over time in a given environment (e.g., in a solvent or interacting with a biological target), MD can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or enzyme, as its conformation can significantly influence its biological activity. nih.govresearchgate.net
MD simulations on oxazolidinone-based antibiotics have been used to study their interactions with ribosomal targets, providing insights into their mechanism of action. nih.gov These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide their rational design. For the oxazolidinone class of compounds, QSAR studies have been instrumental in identifying the key structural features that contribute to their antibacterial activity. nih.govnih.gov
A typical QSAR study on oxazolidinones would involve a dataset of compounds with known biological activities. researchgate.net Various molecular descriptors, such as steric, electronic, and lipophilic properties, would be calculated for each compound. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA), are then used to build a model that correlates these descriptors with the observed activity. nih.gov
Such models can reveal, for instance, that the presence of certain substituents at specific positions on the oxazolidinone ring enhances or diminishes activity. This information is invaluable for designing new derivatives with improved potency. mdpi.com
Table 2: Key Molecular Descriptors in QSAR Models of Oxazolidinones
| Descriptor | Type | Influence on Activity |
| LogP | Lipophilicity | Affects cell membrane permeability |
| Molecular Weight | Steric | Influences binding pocket fit |
| Topological Polar Surface Area (TPSA) | Electronic | Relates to hydrogen bonding potential |
| Dipole Moment | Electronic | Affects long-range interactions |
Note: This table presents common descriptors and their general influence in QSAR studies of drug-like molecules.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved, and to determine the activation energies. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.
For the synthesis of oxazolidinones, computational studies have been used to elucidate the mechanisms of various cyclization reactions. researchgate.netacs.org DFT calculations, for example, can be used to model the structures of reactants, products, intermediates, and transition states. researchgate.net The calculated energies can then be used to construct a reaction profile that illustrates the energetic pathway of the reaction.
These studies can help to explain the observed stereoselectivity of a reaction by comparing the activation energies of different stereochemical pathways. acs.org For the synthesis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, computational methods could be used to investigate the mechanism of its formation and to predict the most favorable reaction conditions.
Applications of 4 Ethyl 4 Methyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis and Materials Science
4-Ethyl-4-methyl-1,3-oxazolidin-2-one as a Versatile Synthetic Building Block
Intermediate in the Synthesis of Complex Organic Molecules
Oxazolidinones are frequently employed as key intermediates. nih.gov They can be precursors to amino alcohols and other functionally rich structures after ring opening. The substitution at the C4 position is critical for introducing specific stereocenters. For the broader class of 4-substituted oxazolidinones, their utility is well-documented. However, research articles explicitly detailing the synthesis of complex molecules using 4-Ethyl-4-methyl-1,3-oxazolidin-2-one as the starting intermediate could not be identified in the current search.
Precursor to Novel Heterocyclic Systems
The transformation of the oxazolidinone ring into other heterocyclic systems is a known synthetic strategy. researchgate.netresearchgate.net This can involve ring-expansion, contraction, or cleavage followed by re-cyclization. These methods allow access to a diverse range of nitrogen- and oxygen-containing heterocycles. researchgate.netajchem-a.com No specific studies were found that utilize 4-Ethyl-4-methyl-1,3-oxazolidin-2-one as a precursor for the synthesis of novel heterocyclic systems.
Contributions to Asymmetric Transformations Beyond Chiral Auxiliaries
The primary role of many chiral oxazolidinones in asymmetric transformations is as chiral auxiliaries. Information regarding the use of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one in roles such as ligand design or in the induction of remote chirality is not present in the available literature.
Enantioselective Catalysis and Ligand Design
Chiral oxazolidines and related structures can be used as ligands for transition metals in asymmetric catalysis. acs.org The stereogenic centers on the ligand can influence the stereochemical outcome of a catalyzed reaction. chinesechemsoc.org However, there is no specific information available on the design or application of ligands derived from 4-Ethyl-4-methyl-1,3-oxazolidin-2-one for enantioselective catalysis.
Induction of Chirality in Remote Centers
The transfer of chirality from a stereocenter to a distant position within a molecule is a significant challenge in organic synthesis. While chiral auxiliaries based on oxazolidinones are masters of 1,2-asymmetric induction, their use for inducing chirality in remote centers is a more specialized area. No research detailing such applications for 4-Ethyl-4-methyl-1,3-oxazolidin-2-one was found.
Emerging Roles in Polymer Chemistry and Advanced Materials
The incorporation of cyclic structures like oxazolidinones into polymer backbones or as pendant groups can impart unique properties to materials. For instance, polymers bearing cyclic carbonate groups, which are structurally related to oxazolidinones, are of interest for creating non-isocyanate polyurethanes. researchgate.net Similarly, oxazolidine-containing methacrylates have been explored in polymer synthesis. cas.org Despite this, specific research on the polymerization of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one or its integration into advanced materials is not described in the surveyed scientific literature.
Monomer Precursors for Biorenewable Polycarbonates and Electrolytes
The development of sustainable and biorenewable polymers is a critical area of research aimed at reducing reliance on petrochemical feedstocks. Polycarbonates, a class of thermoplastics known for their durability and transparency, are traditionally synthesized from fossil fuel-derived monomers. However, the focus is shifting towards biorenewable alternatives. In this context, cyclic carbonates and their structural analogs, such as oxazolidin-2-ones, are promising monomer precursors for the synthesis of polycarbonates through ring-opening polymerization (ROP).
While direct studies on the ring-opening polymerization of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one to form polycarbonates are not extensively documented in publicly available research, the structural similarity of oxazolidin-2-ones to cyclic carbonates suggests their potential as monomers. The ROP of cyclic carbonates is a well-established method for producing polycarbonates, and research into new, biorenewable cyclic monomers is ongoing. The synthesis of functional polycarbonates from renewable resources like glucose and other alcohols highlights the trend towards sustainable polymer chemistry. The exploration of CO2-sourced exovinylene cyclic carbonates for polycarbonate synthesis further underscores the drive for greener materials. umons.ac.be
In the realm of electrolytes, oxazolidinium-based ionic liquids and plastic crystals are being investigated for their potential use in energy storage devices. For instance, N-ethyl-N-methyl-oxazolidinium-based organic ionic plastic crystals have been synthesized and characterized for their thermal, transport, and electrochemical properties. These materials, when mixed with lithium salts, have shown promise as electrolytes with high conductivity and electrochemical stability. While this research focuses on the cationic oxazolidinium species, it points to the potential of the oxazolidinone core structure in the development of advanced electrolyte materials.
Application in Photoinitiator Systems for Polymerization
Photoinitiated polymerization is a powerful technique for the rapid and spatially controlled curing of monomers and oligomers, with applications ranging from coatings and adhesives to 3D printing. A photoinitiator is a molecule that, upon absorption of light, generates reactive species (radicals or cations) that initiate polymerization. These systems are broadly classified into Type I (unimolecular cleavage) and Type II (bimolecular reaction with a co-initiator).
Currently, there is limited direct evidence in the scientific literature detailing the specific use of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one as a primary component in photoinitiator systems. However, the broader class of oxazolone (B7731731) derivatives has been investigated for their photosensitizing properties. For example, certain oxazol-5(4H)-one derivatives have been used as sensitizers in dye-borate photoredox systems for the radical polymerization of acrylates under visible light. nih.gov These systems operate through a bimolecular process where the excited state of the oxazolone dye interacts with a borate (B1201080) salt to generate initiating radicals. nih.gov The efficiency of these systems is influenced by the molecular structure of the oxazolone derivative. nih.gov
While structurally distinct from oxazolidin-2-ones, the study of oxazolone-based photoinitiating systems suggests that heterocyclic compounds with similar core structures can participate in photochemical reactions to initiate polymerization. Further research is needed to explore the potential of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one and its derivatives in this application, potentially as co-initiators or as part of a larger photosensitive molecule.
Exploration in Prodrug Synthesis and Material Functionalization
The oxazolidinone ring is a key structural motif in a number of successful pharmaceutical agents, highlighting its importance in medicinal chemistry. The prodrug approach is a strategy used to improve the physicochemical and pharmacokinetic properties of drugs, such as solubility and targeted delivery. This involves chemically modifying a drug to create an inactive or less active precursor that is converted to the active drug in the body.
In the field of material functionalization, the incorporation of specific chemical groups onto a material's surface or within its bulk structure can impart desired properties. Palladium-catalyzed functionalization of 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones has been demonstrated as a method to synthesize a variety of substituted heterocyclic compounds. nih.gov These functionalized molecules can then be used as building blocks for more complex structures, including heterocyclic-fused indoles. nih.gov This highlights the versatility of the oxazolidinone scaffold in creating functional molecules that could be used to modify polymers or other materials.
Furthermore, the synthesis of functionalized oxazolidine-2-ones is an active area of research, with new catalytic methods being developed. researchgate.net These functionalized derivatives could potentially be incorporated into polymer chains or attached to surfaces to tailor material properties for specific applications.
Future Research Directions and Perspectives on 4 Ethyl 4 Methyl 1,3 Oxazolidin 2 One
Innovation in Green and Sustainable Synthetic Methodologies
Future research will likely focus on developing more environmentally benign and sustainable methods for the synthesis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one. This involves moving away from traditional synthetic routes that may rely on hazardous reagents or generate significant waste. Key areas of innovation will include the use of greener solvents, alternative energy sources, and catalytic systems that are both efficient and recyclable.
One promising avenue is the exploration of biocatalysis, employing enzymes to facilitate the cyclization reaction with high stereoselectivity under mild conditions. Additionally, the use of mechanochemistry, where mechanical force is used to drive chemical reactions, could offer a solvent-free synthetic route. The development of catalytic systems based on earth-abundant and non-toxic metals is another critical area of research that aligns with the principles of green chemistry.
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |
| Mechanochemistry | Solvent-free or reduced solvent usage, potentially faster reaction times. | Optimization of reaction conditions and scalability. |
| Earth-Abundant Metal Catalysis | Reduced cost and toxicity compared to precious metal catalysts. | Development of efficient and recyclable catalyst systems. |
| Renewable Feedstocks | Reduced reliance on petrochemicals. | Development of synthetic routes from bio-based starting materials. |
Discovery of Novel Reactivity and Unprecedented Transformations
While the fundamental reactivity of oxazolidinones is well-established, there remains significant potential for discovering novel transformations of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one. Future research could explore its utility as a chiral auxiliary in asymmetric synthesis, leveraging the defined stereochemistry at the C4 position to control the formation of new stereocenters in a variety of chemical reactions.
Furthermore, investigations into the derivatization of the oxazolidinone core could lead to new classes of compounds with unique properties. For instance, selective functionalization of the N-H group or the ethyl and methyl substituents could provide access to a diverse range of molecular architectures. The exploration of ring-opening reactions under various conditions could also yield valuable synthetic intermediates that are not readily accessible through other means. Recent studies on N-acyl-1,3-oxazolidin-2-ones have shown that they can undergo direct reactions with TEMPO catalyzed by copper(II) acetate, affording aminoxylated derivatives with high chemoselectivity. nih.gov Applying similar methodologies to derivatives of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one could unlock new synthetic pathways.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one and its derivatives with continuous flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. durham.ac.ukthieme-connect.de Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.gov
Future research in this area will focus on developing robust and reliable flow protocols for the synthesis of this oxazolidinone. This will involve the optimization of reactor design, solvent and reagent selection, and in-line purification techniques. thieme.de The ultimate goal is to create a fully automated system that can produce 4-Ethyl-4-methyl-1,3-oxazolidin-2-one on demand, with high purity and minimal human intervention. Such a platform would not only accelerate research and development but also pave the way for more efficient and sustainable chemical manufacturing.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often limited, can lead to localized hot spots. | Excellent, due to high surface-area-to-volume ratio. |
| Reaction Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters. |
| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, improved safety for hazardous reactions. |
| Scalability | Often requires re-optimization for different scales. | More straightforward scalability by running the system for longer. |
| Automation | Can be challenging to fully automate. | Readily integrated with automated control and monitoring systems. durham.ac.uk |
Computational-Driven Design of Next-Generation Oxazolidinone Scaffolds
Computational chemistry and molecular modeling will play a pivotal role in the design of next-generation oxazolidinone scaffolds derived from 4-Ethyl-4-methyl-1,3-oxazolidin-2-one. By employing theoretical calculations, researchers can predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives before they are synthesized in the lab. researchgate.netrsc.orgnih.govrsc.org
Future research will utilize techniques such as Density Functional Theory (DFT) and molecular dynamics simulations to explore the conformational landscape of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one and its interactions with other molecules. This will enable the rational design of new catalysts for its synthesis, as well as novel derivatives with tailored properties for specific applications in materials science and medicinal chemistry. The synergy between computational prediction and experimental validation will accelerate the discovery and development of innovative oxazolidinone-based technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
